L-Serine-13C3

Analytical Chemistry Mass Spectrometry Quality Control

Unlabeled or deuterated serine standards often introduce chromatographic shifts, deuterium exchange, or kinetic isotope effects that compromise assay accuracy. L-Serine-13C3 (CAS 201595-68-8) is the precise solution, uniformly labeled to provide a clean M+3 mass shift without these artifacts. • Eliminates kinetic isotope effects: Validated for human serine palmitoyltransferase (SPT) assays to ensure accurate metabolic flux data. • Robust MS quantitation: Specified at 98 atom % 13C and ≥95% chemical purity, providing a reliable internal standard for plasma, CSF, or cell lysate analysis. • Predictable supply: Sourced for routine procurement with batch-specific documentation, supporting method validation and long-term reproducibility in targeted metabolomics.

Molecular Formula C3H7NO3
Molecular Weight 108.071 g/mol
Cat. No. B8081354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serine-13C3
Molecular FormulaC3H7NO3
Molecular Weight108.071 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)O
InChIInChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1
InChIKeyMTCFGRXMJLQNBG-GCCOVPGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serine-13C3: Procurement Specifications for Stable Isotope-Labeled L-Serine


L-Serine-13C3 (CAS: 201595-68-8) is a stable isotope-labeled analogue of the non-essential amino acid L-serine, in which all three carbon atoms are uniformly substituted with the stable, non-radioactive isotope carbon-13 (13C). This uniform labeling results in a molecular formula of [13C]3H7NO3 and a monoisotopic mass of 108.052658 Da . It is primarily manufactured and procured for use as an internal standard in quantitative mass spectrometry (GC- or LC-MS) and as a metabolic tracer, with commercial specifications typically requiring isotopic purity of 98 atom % 13C and chemical purity (assay) of 95% or higher .

L-Serine-13C3: Why Other Isotopologues or Unlabeled Serine Are Not Acceptable Substitutes


In analytical and metabolic research, L-Serine-13C3 cannot be simply substituted with unlabeled L-serine or even other labeled isotopologues (e.g., L-serine-2,3,3-D3 or L-serine-15N) due to its unique combination of physical and biological properties. The uniform 13C3 labeling introduces a specific mass shift (M+3) essential for distinct mass spectrometric resolution from the endogenous analyte and other labeled species . Critically, unlike deuterated analogues such as L-serine-2,3,3-D3, the 13C-labeled form does not exhibit a significant kinetic isotope effect in key human enzymatic assays, such as with serine palmitoyltransferase (SPT). This ensures that its metabolic fate accurately mirrors that of the endogenous, unlabeled compound, a fundamental requirement for valid metabolic flux studies [1].

L-Serine-13C3: Quantitative Evidence for Selection Over Analogs and Alternatives


Isotopic Purity and Chemical Assay: Specifications for Reliable Quantitation

L-Serine-13C3 is supplied with a defined isotopic purity of ≥98 atom % 13C and a chemical purity (assay) of 95% (CP) . This high level of isotopic enrichment ensures a minimal contribution of unlabeled (M+0) or partially labeled species to the signal of the internal standard channel, which is critical for accurate quantification by LC-MS or GC-MS .

Analytical Chemistry Mass Spectrometry Quality Control

Mass Spectrometric Differentiation: The Defined M+3 Mass Shift

The uniform substitution of three 12C atoms with 13C results in a precise mass shift of +3 Daltons (M+3) relative to unlabeled L-serine . This is distinct from other common isotopologues, such as L-serine-15N (M+1) or the deuterated L-serine-2,3,3-D3 (M+3). The M+3 shift of L-Serine-13C3 is derived from the carbon backbone, making it less susceptible to exchange-related mass shifts that can occur with deuterium labels in certain sample preparation or LC mobile phase conditions.

Mass Spectrometry Metabolomics Proteomics

Enzymatic Fidelity: The Absence of a Kinetic Isotope Effect in Human Serine Palmitoyltransferase (SPT)

A comparative enzymology study demonstrated that while the bacterial SPT enzyme from *S. paucimobilis* exhibits a pronounced isotope effect with deuterated L-serine ([2,3,3-D]L-serine), the human SPT isoform does not. Human SPT processes 13C-labeled L-serine (represented by the [1,2,3-13C, 2-15N] isotopologue in the study) at rates comparable to unlabeled L-serine, confirming the absence of a significant kinetic isotope effect [1].

Sphingolipid Metabolism Enzymology Isotope Effects

Quantitation of L-Serine in Complex Matrices Using L-Serine-13C3 as an Internal Standard

L-Serine-13C3 is explicitly intended for use as an internal standard for the quantification of L-serine by GC- or LC-MS . In a validated method for quantifying serine enantiomers in human cerebrospinal fluid (CSF) by GC-MS and LC-MS, the use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability in sample preparation. This study achieved quantification limits for L-serine in CSF of 0.44 µmol/L by GC-MS and 0.41 µmol/L by LC-MS [1].

Bioanalysis Neuroscience Method Validation

Metabolic Flux Analysis: Tracking Serine Utilization in Cancer Metabolism

L-Serine-13C3, often used in combination with 15N labeling, is employed to trace the uptake and utilization of exogenous serine by cells. In a study on colorectal cancer cells (HCT116), the incorporation of [13C3,15N]L-serine was used to demonstrate that cells deficient in de novo serine synthesis (via PHGDH depletion) exhibit increased dependence on extracellular serine uptake to support proliferation [1].

Cancer Metabolism Metabolic Flux Analysis Oncology

One-Carbon Metabolism Tracing: Tracking Methylation Dynamics

A protocol was established using 13C3,15N1-Serine to simultaneously track the transfer of 13C from serine into metabolite pools of the methionine cycle and into the methylation of DNA and RNA. This technique provides temporal information about active methyl-transfer and total DNA/RNA methylation levels, offering a functional readout of one-carbon metabolism [1].

Epigenetics One-Carbon Metabolism Cancer Biology

L-Serine-13C3: Optimal Application Scenarios Based on Verified Evidence


Absolute Quantification of L-Serine in Biological Matrices

For researchers requiring precise and accurate quantification of L-serine in complex samples like plasma, CSF, or cell lysates, L-Serine-13C3 is the optimal choice as an internal standard for LC-MS/MS or GC-MS assays. Its defined M+3 mass shift, high isotopic purity, and lack of deuterium-related chromatographic shift or exchange issues ensure robust method performance and reliable data, as evidenced by its use in validated clinical assays for CSF [1]. This directly addresses procurement needs for reliable, fit-for-purpose analytical standards.

Investigating Sphingolipid Metabolism in Human Systems

In studies of human sphingolipid biosynthesis, L-Serine-13C3 is superior to deuterated serine analogues. Evidence demonstrates that human serine palmitoyltransferase (SPT), the rate-limiting enzyme in this pathway, does not exhibit a kinetic isotope effect with 13C-labeled serine [2]. Therefore, using L-Serine-13C3 ensures that the tracer accurately reflects the natural flux through this pathway without artificially altering reaction rates, which is critical for generating valid, physiologically relevant data in human cell lines or clinical samples.

Metabolic Flux Analysis in Cancer Research

For oncology researchers investigating serine uptake, de novo synthesis, and its contribution to one-carbon metabolism, L-Serine-13C3 (often procured with 15N labeling for enhanced tracing) is a proven tool. Its application has been validated in peer-reviewed studies to quantify the dependency of cancer cells on exogenous serine [3] and to trace the flux of carbon units from serine into the methionine cycle and subsequent DNA/RNA methylation [4]. This supports its selection for functional metabolomics studies aimed at identifying metabolic vulnerabilities.

NMR-Based Studies of Protein Structure and Dynamics

L-Serine-13C3, and particularly its 13C,15N-labeled variant, is suitable for bio-NMR applications . It can be incorporated into proteins to study their structure, folding, and interactions. The uniform 13C-labeling of the serine residue simplifies NMR spectra and allows for site-specific analysis, making it a valuable procurement item for structural biology groups investigating proteins where serine residues play a key functional role.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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